molecular formula C19H15ClFN3O3S B14988628 5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B14988628
M. Wt: 419.9 g/mol
InChI Key: HPAIDZCHNZRKSF-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, fluorophenyl, methylphenyl, and methanesulfonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 5-Chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylic acid
  • 5-Chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylamide

Uniqueness

The uniqueness of 5-chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-6-2-3-7-13(12)11-28(26,27)19-22-10-14(20)17(24-19)18(25)23-16-9-5-4-8-15(16)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

HPAIDZCHNZRKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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